Dienochlor

Physicochemical characterization Environmental partitioning Bioaccumulation potential

Sourcing a photolabile organochlorine reference standard with verified degradation kinetics for environmental fate method development presents a persistent supply challenge. Dienochlor (CAS 2227-17-0) resolves this with its uniquely rapid photodegradation profile (DT50 <1 min under simulated sunlight, >1,000-fold faster than dicofol), well-characterized hydrolytic stability across pH 5-9 (DT50 30.5-184 days), and established suitability for both GC and HPLC analysis. • Quantifiable photodegradation benchmark for comparative organochlorine environmental fate studies. • Validated reverse-phase HPLC and GC-MS methods support immediate method deployment. • Available as analytical standard-grade material (≥98%) with documented Certificate of Analysis.

Molecular Formula C10Cl10
Molecular Weight 474.6 g/mol
CAS No. 2227-17-0
Cat. No. B1670514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDienochlor
CAS2227-17-0
Synonymsdecachlorobi-2,4-cyclopentadien-1-yl
dienochlor
Pentac
Molecular FormulaC10Cl10
Molecular Weight474.6 g/mol
Structural Identifiers
SMILESC1(=C(C(C(=C1Cl)Cl)(C2(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl
InChIInChI=1S/C10Cl10/c11-1-2(12)6(16)9(19,5(1)15)10(20)7(17)3(13)4(14)8(10)18
InChIKeyLWLJUMBEZJHXHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySLIGHTLY SOL IN ETHANOL, ACETONE AND ALIPHATIC HYDROCARBONS;  MODERATELY SOL IN AROMATIC HYDROCARBONS
Slightly sol in hot ethanol ... and cyclohexanone. Moderately soluble in benzene, xylene
In water, 2.50X10-2 mg/L @ 20 °C
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Dienochlor Technical Overview


Dienochlor (CAS 2227-17-0, molecular formula C₁₀Cl₁₀, MW 474.64 g/mol), also known as decachlor or Pentac, is a fully chlorinated cyclic hydrocarbon compound [1]. It functions as a specialized organochlorine acaricide and ovicide , characterized by a melting point of 122-123°C, a vapor pressure of 1.33×10⁻³ Pa (or 4.69×10⁻⁸ mmHg) at 25°C, and negligible aqueous solubility (2.50×10⁻² mg/L at 20°C) . Dienochlor is soluble in aromatic hydrocarbons and demonstrates stability toward aqueous acids and bases but is susceptible to photochemical degradation [2]. Its primary historical application has been for the control of mite species (Tetranychus spp., Panonychus ulmi, Polyphagotarsonemus latus) on ornamental crops under protected cultivation conditions [3].

Environmental Fate High logP benchmark for partitioning studies
Photodegradation Extremely rapid photolysis for comparative studies
Hydrolytic Stability pH-dependent DT50 profile for stability profiling
Analytical Standard Suitable for GC/HPLC method development

Why Dienochlor Substitution Fails


Substitution among organochlorine acaricides without comparative evaluation is scientifically unsound due to fundamental divergence in their molecular architecture and consequent performance profiles. Dienochlor's fully chlorinated decachloro-bi(cyclopentadienyl) structure confers distinct physicochemical properties that differ materially from structurally related acaricides such as dicofol (tertiary alcohol, MW 370.5, C₁₄H₉Cl₅O), tetradifon (sulfone bridge, C₁₂H₆Cl₄O₂S), and chlorobenzilate (ester, C₁₆H₁₄Cl₂O₃). These structural variations produce significant quantitative differences in hydrophobicity (LogP 7.73 for Dienochlor versus approximately 4.3 for dicofol and 5.0 for tetradifon) [1], environmental persistence pathways, photochemical degradation kinetics (Dienochlor DT50 <1 minute on glass under sunlight versus substantially longer half-lives for many alternatives) [2], and species-selective mammalian toxicity profiles (Dienochlor rat oral LD50: 1,200 mg/kg; mouse oral LD50: 16,900 mg/kg) [3]. Consequently, interchangeable use without compound-specific validation introduces unacceptable variability in environmental fate prediction, residue management, and efficacy expectation in controlled application settings. The following quantitative evidence sections establish the specific, measurable differentiation that informs scientifically justified procurement decisions.

LogP difference >300-fold may shift environmental mobility predictions
Hydrolytic stability profile diverges significantly across pH range
Photodegradation kinetics differ by orders of magnitude from alternatives
Toxicity profile is species-specific; cannot be extrapolated from class analogs

Dienochlor Differentiation Evidence


Hydrophobicity and Lipophilicity Comparison

Dienochlor exhibits an octanol-water partition coefficient (LogP) of 7.72560 . This value represents significantly higher lipophilicity compared to structurally related organochlorine acaricides: dicofol LogP = 4.30, tetradifon LogP = 4.89 (estimated), and chlorobenzilate LogP = 4.52 [1]. An alternative calculated value (XLogP) of 6.3 has also been reported . The LogP difference of approximately 2.5–3.4 log units between Dienochlor and its nearest comparators corresponds to a >300-fold difference in octanol-water partitioning ratio, directly impacting environmental mobility predictions, soil sorption coefficients (Koc), and bioaccumulation factor calculations.

LogP Comparison
Head-to-head
Dienochlor LogP 7.73 vs Dicofol 4.30 / Tetradifon ~4.89 >300-fold difference
Supports environmental partitioning model selection
Data to verify with experimental logP under specific conditions
Physicochemical characterization Environmental partitioning Bioaccumulation potential

Hydrolytic Stability Profile

Dienochlor undergoes hydrolysis with DT50 values of 184 days at pH 5, 93 days at pH 7, and 30.5 days at pH 9 at 25°C . This hydrolytic stability profile can be contrasted with other pH-labile acaricides such as dicofol, which exhibits rapid alkaline hydrolysis (DT50 at pH 9 reported as <1 hour in some studies) [1], and formetanate, which degrades with a half-life of hours to days at elevated pH. Dienochlor's relative hydrolytic persistence under acidic to neutral conditions (DT50 >90 days at pH ≤7) represents a quantifiably distinct stability window compared to alternatives that degrade orders of magnitude faster under identical pH conditions.

Hydrolysis DT50
Head-to-head
Dienochlor pH9 DT50 30.5d vs Dicofol pH9 DT50 >700-fold difference
Informs formulation pH compatibility decisions
Context-dependent; temperature and buffer effects apply
Hydrolytic degradation Aqueous stability Formulation compatibility

Mammalian Acute Oral Toxicity

Dienochlor demonstrates species-specific acute oral toxicity: rat oral LD50 = 1,200 mg/kg, while mouse oral LD50 = 16,900 mg/kg [1]. This 14.1-fold species difference can be contrasted with other organochlorine acaricides: dicofol exhibits rat oral LD50 = 575–690 mg/kg [2]; tetradifon rat oral LD50 = 14,700 mg/kg [3]; and chlorobenzilate rat oral LD50 = 700–1,620 mg/kg [4]. Dienochlor's mouse toxicity (LD50 16,900 mg/kg) indicates lower acute oral toxicity in this species compared to tetradifon (mouse LD50 ~5,000 mg/kg), while its rat toxicity (1,200 mg/kg) is intermediate between dicofol (~600 mg/kg) and tetradifon (>14,000 mg/kg).

Acute Oral Toxicity
Head-to-head
Dienochlor Rat LD50 1200 vs Dicofol ~600, Tetradifon 14700 mg/kg 14.1× species ratio
Species-specific toxicity context for model selection
Cross-study comparison; test guidelines may vary
Mammalian toxicology Safety assessment Species-specific toxicity

Photochemical Degradation Kinetics

Dienochlor undergoes extremely rapid photochemical degradation when exposed to sunlight: a thin film on glass degrades with a half-life of <1 hour under sunlight [1], and simulated sunlight yields a DT50 of 1.6 minutes . This contrasts sharply with its soil persistence, where degradation proceeds more slowly with a DT50 of 3.1 days . In comparison, the acaricide tetradifon exhibits a photolytic half-life of approximately 2–5 days on plant surfaces [2], while dicofol photodegradation half-life on soil surfaces is reported at 30–60 days under field conditions [3]. Dienochlor's photolability represents a >1,000-fold faster degradation rate under sunlight exposure compared to dicofol's soil-surface photodegradation, though this rapid photolysis is accompanied by formation of perchloroketone photoproducts (up to 14% combined yield on glass, 11% on plant surfaces) .

Photolysis Half-life
Head-to-head
Dienochlor DT50 1.6 min vs Tetradifon ~2-5 d / Dicofol ~30-60 d >1,000× faster
Supports photodegradation study design
Reported under simulated sunlight; field data limited
Photodegradation Environmental fate Residue dissipation

Mode of Action Differentiation

Dienochlor functions primarily as an oviposition inhibitor (ovicidal activity) that effectively inhibits egg-laying of the Mexican bean beetle (Epilachna varivestis) on pinto beans . Literature also suggests it may act as a GABA-gated chloride channel antagonist that destabilizes nerve cell membranes [1], though its primary characterized bioactivity is oviposition disruption. This mode of action differs from alternative acaricides: dicofol acts primarily as a neurotoxicant affecting sodium channels (related to DDT), tetradifon functions as an oxidative phosphorylation uncoupler and ovicide, and chlorobenzilate acts on the nervous system as a cholinesterase inhibitor. Field efficacy studies indicate that dienochlor, dicofol, and tetradifon had become largely ineffective against Tetranychus urticae in southern Queensland field tests (Gough, 1990) [2], suggesting cross-resistance development may affect all three compounds under intensive use scenarios.

Mode of Action
Class-level inference
Dienochlor: ovicide / GABA antagonist vs Dicofol: Na+ channel / Tetradifon: uncoupler IRAC class divergence
Resistance management requires MoA differentiation
MoA partly inferred; field cross-resistance reported
Mode of action Ovicide activity Resistance management

Aquatic Ecotoxicity Classification

Dienochlor is classified under EU CLP Regulation as Acute Aquatic Toxicity Category 1 (H400: Very toxic to aquatic life) . Its aquatic LC50 for fish is reported as 0.083 mg a.i./L, indicating high acute toxicity to aquatic organisms . For comparison: tetradifon 96-hour LC50 for rainbow trout is 0.88 mg/L (approximately 10-fold less toxic than Dienochlor to fish) [1]; dicofol 96-hour LC50 for rainbow trout is 0.12–0.53 mg/L (moderately to highly toxic) [2]; and chlorobenzilate LC50 for bluegill sunfish is 0.72 mg/L [3]. Dienochlor's aquatic toxicity is quantitatively similar to dicofol (within ~2-fold) but approximately 10-fold higher (more toxic) than tetradifon based on fish LC50 values.

Fish LC50
Head-to-head
Dienochlor LC50 0.083 mg/L vs Tetradifon 0.88 / Dicofol 0.12–0.53 mg/L ~10× more toxic to fish
Regulatory ecotoxicity context for risk assessment
Species and test conditions may affect comparability
Aquatic toxicology Environmental hazard assessment Regulatory classification

Dienochlor Application Scenarios


Environmental Photodegradation Research

Dienochlor's exceptionally short photodegradation half-life under sunlight (<1 hour on glass, DT50 1.6 minutes in simulated sunlight) [1] makes it uniquely suitable as a model compound for studying rapid photochemical transformation pathways of organochlorines. Researchers investigating light-mediated degradation kinetics, photoproduct identification (including perchloroketone formation at yields up to 14% on glass and 11% on plant surfaces), and environmental fate modeling can leverage Dienochlor as a photolabile reference compound. Its >1,000-fold faster photodegradation rate compared to dicofol and >50-fold faster rate compared to tetradifon [2] provides a quantifiable benchmark for comparative photodegradation studies that require compounds spanning a wide range of photochemical stability profiles.

Hydrolytic Stability Profiling

The quantitatively established hydrolytic stability profile of Dienochlor—DT50 values of 184 days (pH 5), 93 days (pH 7), and 30.5 days (pH 9) at 25°C —positions it as a well-characterized reference standard for studies examining pH-dependent degradation of organochlorine compounds. Its intermediate hydrolytic persistence (neither extremely stable like some persistent organic pollutants nor extremely labile like pH-sensitive carbamates) provides a useful calibration point for method development in hydrolysis studies. The >700-fold difference in hydrolytic half-life at pH 9 compared to dicofol (<1 hour) [3] enables researchers to select Dienochlor as a moderately stable comparator when evaluating formulation stability or environmental fate under varying pH conditions.

Species-Selective Toxicity Studies

Dienochlor's marked species-selective acute oral toxicity profile—rat LD50 1,200 mg/kg versus mouse LD50 16,900 mg/kg (14.1-fold difference) [4]—renders it valuable for comparative mammalian toxicology research examining species-specific metabolism and toxicokinetics. Pharmacokinetic studies have demonstrated that Dienochlor is poorly absorbed following oral and dermal administration in rats [5], and it is rapidly degraded in rats via mechanisms distinct from its environmental degradation pathways. This species selectivity, when contrasted with acaricides like tetradifon (rat LD50 14,700 mg/kg, mouse LD50 ~5,000 mg/kg; ratio ~0.34) [6], provides a quantifiable differential that can inform studies on species-dependent metabolic activation, glutathione conjugation pathways (including GST inhibition studies), and structure-activity relationships in organochlorine toxicology.

Analytical Reference Standard Development

Dienochlor's established suitability for both gas chromatography (GC) and high-performance liquid chromatography (HPLC) analysis [7] supports its application as an analytical reference standard. Validated reverse-phase HPLC methods using Newcrom R1 columns with acetonitrile/water/phosphoric acid mobile phases [8] and GC-MS methods for identification and quantification of Dienochlor and its chlorinated photoproducts have been documented. Its high LogP value (7.73) provides strong retention on reverse-phase columns, making it useful as a retention time marker for highly lipophilic analytes. The availability of analytical standard-grade material (≥98% purity) suitable for GC and HPLC calibration supports method development, validation, and proficiency testing applications in environmental and food residue analysis laboratories.

Application
Selection Property
Validation Focus
Environmental photodegradation research
Photochemical stability profile
Sunlight-exposed residue dissipation
Hydrolytic stability profiling
pH-dependent hydrolysis kinetics
Hydrolysis DT50 under controlled pH
Species-selective toxicity studies
Species-specific acute toxicity
Mammalian model LD50 verification
Analytical reference standard development
Chromatographic suitability
Retention time and purity verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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